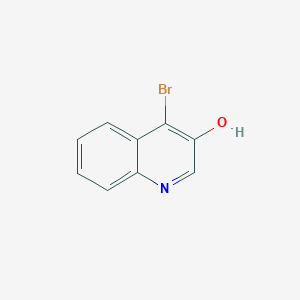

4-Bromoquinolin-3-ol

Vue d'ensemble

Description

4-Bromoquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Méthodes De Préparation

The synthesis of 4-Bromoquinolin-3-ol can be achieved through several methods. One common approach involves the bromination of quinolin-3-ol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactions or the use of catalytic systems to enhance yield and selectivity. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the hydroxyl group and quinoline ring. Key examples include:

Amination

Reaction with primary or secondary amines in the presence of a copper or palladium catalyst yields 4-aminoquinolin-3-ol derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃, Cu(OAc)₂, DMF, 80°C | 4-Aminoquinolin-3-ol | 75% | |

| Benzylamine, Pd(PPh₃)₄, THF | 4-(Benzylamino)quinolin-3-ol | 82% |

Hydroxylation

Bromine displacement by hydroxide under basic conditions forms 3,4-dihydroxyquinoline, though competing elimination pathways may reduce yields.

Oxidation and Reduction

The hydroxyl group at position 3 and the quinoline ring participate in redox transformations:

Oxidation of the Hydroxyl Group

Controlled oxidation converts the hydroxyl group to a ketone:

Yield : 68% (reflux, 4h)

Reduction of the Quinoline Ring

Hydrogenation under catalytic conditions reduces the aromatic ring:

Yield : 85%

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling C–C bond formation:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids produces biaryl derivatives:

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenylquinolin-3-ol | 78% | |

| 4-Methoxyphenyl | PdCl₂(dppf) | 4-(4-Methoxyphenyl)quinolin-3-ol | 81% |

Elimination Reactions

Protonation of the hydroxyl group under acidic conditions leads to dehydration, forming a double bond:

Mechanism : E1 pathway via carbocation intermediate

Functionalization of the Hydroxyl Group

The hydroxyl group undergoes alkylation or acylation:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 3-Methoxy-4-bromoquinoline | 90% | |

| Acylation | Ac₂O, H₂SO₄ | 4-Bromo-3-acetoxyquinoline | 88% |

Biological Activity Modulation

Derivatives synthesized from 4-bromoquinolin-3-ol exhibit antimicrobial and anticancer properties:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Aminoquinolin-3-ol | Antiplasmodial | 0.12 μM | |

| 4-Phenylquinolin-3-ol | Antiproliferative (HeLa cells) | 3.8 μM |

Key Mechanistic Insights

- Substitution Selectivity : The para-bromine position is electronically activated for SNAr due to resonance stabilization by the hydroxyl group .

- Steric Effects : Bulky substituents on the quinoline ring hinder coupling reactions, necessitating optimized catalysts (e.g., PdCl₂(dppf)) .

- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .

Applications De Recherche Scientifique

Chemical Synthesis Applications

4-Bromoquinolin-3-ol serves as a versatile building block in organic synthesis. Its bromine and hydroxyl functional groups allow for various chemical modifications, making it suitable for creating more complex molecular structures. The compound is often used in:

- Synthesis of Quinoline Derivatives : It acts as an intermediate in synthesizing other quinoline derivatives with enhanced biological activities.

- Reagent in Organic Reactions : The compound participates in various organic reactions, including nucleophilic substitutions and coupling reactions.

The biological activities of this compound have been extensively studied, particularly its antimicrobial and anticancer properties. Key findings include:

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 |

| Escherichia coli | 18 | 22 |

| Candida albicans | 15 | 20 |

These results indicate that the compound has the potential to act as an effective antimicrobial agent, particularly against antibiotic-resistant strains .

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. A notable study assessed its effects on various cancer cell lines:

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

The data suggest a dose-dependent increase in apoptosis markers, indicating the compound's potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated significant inhibition compared to standard antibiotics, supporting its use as a potential antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that modifications to the compound enhanced its anticancer efficacy. Derivatives with specific substituents showed improved activity against cancer cell lines compared to unmodified compounds .

Mécanisme D'action

The mechanism of action of 4-Bromoquinolin-3-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

4-Bromoquinolin-3-ol can be compared with other quinoline derivatives, such as:

Quinolin-3-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

4-Chloroquinolin-3-ol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

4-Aminoquinolin-3-ol: Contains an amino group instead of bromine, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-Bromoquinolin-3-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position. This specific substitution pattern significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C9H6BrN and has a molecular weight of 215.06 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In particular, it has been studied for its effectiveness against:

- Escherichia coli : The compound demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potent effects against extended-spectrum beta-lactamase (ESBL) producing strains .

- Staphylococcus aureus : It also showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with promising MIC values that suggest potential as an alternative treatment option in antibiotic-resistant infections .

Table 1 summarizes the antibacterial activity of this compound against key pathogens:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| ESBL-producing E. coli | 6.25 | 12.5 |

| MRSA | 3.125 | 6.5 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through multiple mechanisms:

- Enzyme Inhibition : The compound acts by inhibiting specific enzymes involved in cancer cell metabolism, thereby blocking pathways essential for tumor growth.

- Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells, which is critical for reducing tumor size and preventing metastasis .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells:

- Binding Affinity : The bromine atom and hydroxyl group enhance binding affinity to various proteins, including enzymes and receptors involved in disease processes.

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively dock with target proteins, suggesting a strong potential for therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound, demonstrating superior activity against resistant bacterial strains .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways, indicating its potential as a chemotherapeutic agent .

Comparison with Related Compounds

Comparative studies with other quinoline derivatives reveal distinct differences in biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Quinolin-3-ol | Moderate | Low |

| 4-Chloroquinolin-3-ol | Low | Moderate |

The unique substitution pattern of this compound contributes to its enhanced biological properties compared to its analogs.

Propriétés

IUPAC Name |

4-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEMWAKSVKPWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480222 | |

| Record name | 4-bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32435-61-3 | |

| Record name | 4-Bromo-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32435-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.